molecular formula C21H28N4O3 B2375422 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide CAS No. 1704539-71-8

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide

Cat. No.: B2375422
CAS No.: 1704539-71-8
M. Wt: 384.48
InChI Key: LXNZRXNYHWWOQU-UHFFFAOYSA-N
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Description

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the cyclopropyl group: This step may involve the use of cyclopropyl halides or other cyclopropyl-containing reagents.

    Formation of the piperidine ring: This can be synthesized through various methods, including reductive amination or cyclization of appropriate precursors.

    Coupling of the piperidine and oxadiazole moieties: This step often involves the use of coupling reagents such as EDCI or DCC.

    Introduction of the methoxyphenethyl group: This can be achieved through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methoxy group.

    Reduction: Reduction reactions may target the oxadiazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide: can be compared with other piperidine carboxamides, oxadiazole derivatives, and compounds containing methoxyphenethyl groups.

Uniqueness

    Structural Features: The combination of the oxadiazole ring, cyclopropyl group, and methoxyphenethyl moiety may confer unique properties.

    Biological Activity: Differences in binding affinity, selectivity, and pharmacokinetics compared to similar compounds.

Properties

IUPAC Name

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3/c1-27-18-8-4-15(5-9-18)10-11-22-21(26)25-12-2-3-16(14-25)13-19-23-20(24-28-19)17-6-7-17/h4-5,8-9,16-17H,2-3,6-7,10-14H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNZRXNYHWWOQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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